Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-
Overview
Description
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. This compound is characterized by the presence of a morpholine ring substituted with a 4-methoxyphenyl and a 3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific synthesis of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-, a common approach involves the use of transition metal catalysis and stereoselective methods to ensure the correct configuration of the substituents .
Industrial Production Methods
Industrial production of morpholine derivatives often employs solid-phase synthesis techniques and intramolecular cyclization reactions. These methods are efficient and can produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This inhibition occurs through the binding of the compound to key enzymes in the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- Morpholine (4-methoxyphenyl) (morpholino)phosphinodithioate
- Morpholine derivatives with carbonyl-containing analogs
Uniqueness
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to inhibit prostaglandin synthesis sets it apart from other morpholine derivatives, making it a valuable candidate for therapeutic applications .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)-3-phenylprop-2-ynyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-8-18(9-11-19)20(21-13-15-23-16-14-21)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQVBLPNJNKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396343 | |
Record name | Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-94-5 | |
Record name | Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.